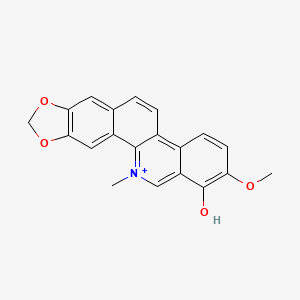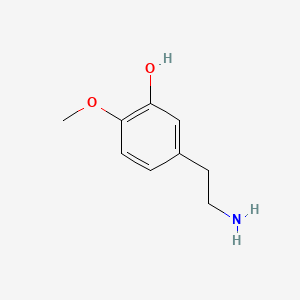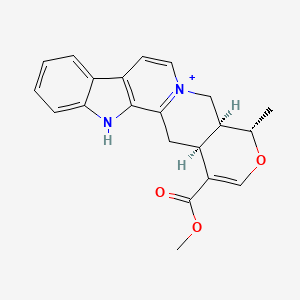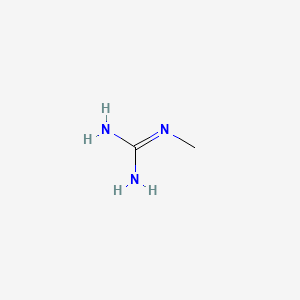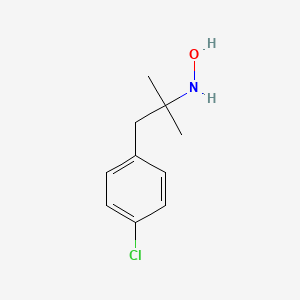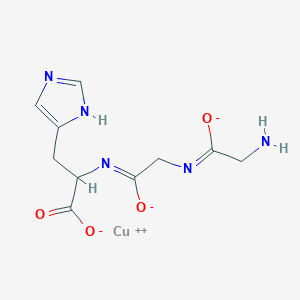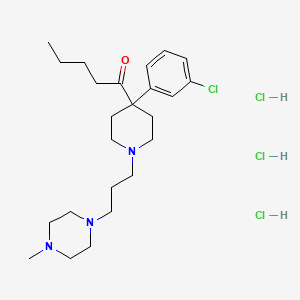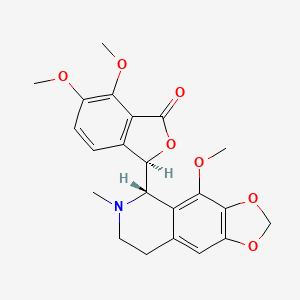
Narcotine, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Narcotine, also known as (+)-Narcotine, is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). It is a phthalide isoquinoline alkaloid and is known for its antitussive (cough suppressant) properties. Unlike other opium alkaloids such as morphine and codeine, narcotine does not possess significant analgesic or euphoric effects, making it less prone to abuse and addiction.
科学的研究の応用
Narcotine has a wide range of scientific research applications:
Chemistry: Narcotine is used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studies have explored the effects of narcotine on cellular processes and its potential as a biochemical tool.
Medicine: Narcotine’s antitussive properties make it useful in the development of cough suppressants. Additionally, its lack of significant analgesic effects reduces the risk of abuse.
Industry: Narcotine is used in the pharmaceutical industry for the production of cough syrups and other related formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of narcotine involves several steps, starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with homoveratrylamine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate undergoes cyclization to form the isoquinoline ring system, followed by further functionalization to yield narcotine.
Industrial Production Methods
Industrial production of narcotine typically involves extraction from the opium poppy. The process includes harvesting the poppy, extracting the latex, and isolating the alkaloids through a series of solvent extractions and chromatographic techniques. The isolated narcotine is then purified to obtain the final product.
化学反応の分析
Types of Reactions
Narcotine undergoes various chemical reactions, including:
Oxidation: Narcotine can be oxidized to form noscapine N-oxide.
Reduction: Reduction of narcotine can yield dihydronarcotine.
Substitution: Halogenation and nitration reactions can introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Noscapine N-oxide
Reduction: Dihydronarcotine
Substitution: Halogenated or nitrated derivatives of narcotine
作用機序
Narcotine exerts its effects primarily through its interaction with the central nervous system. It acts on the cough center in the brainstem, reducing the urge to cough. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
類似化合物との比較
Similar Compounds
Noscapine: Like narcotine, noscapine is an isoquinoline alkaloid with antitussive properties. noscapine has also been studied for its potential anticancer activities.
Codeine: Codeine is another opium alkaloid with antitussive properties, but it also has significant analgesic effects and a higher potential for abuse.
Morphine: Morphine is a potent analgesic derived from opium, but it lacks the antitussive properties of narcotine and has a high potential for addiction.
Uniqueness of Narcotine
Narcotine’s uniqueness lies in its ability to suppress cough without causing significant analgesia or euphoria. This makes it a safer alternative to other opium alkaloids for use in cough suppressants.
特性
CAS番号 |
35933-64-3 |
|---|---|
分子式 |
C22H23NO7 |
分子量 |
413.4 g/mol |
IUPAC名 |
(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m0/s1 |
InChIキー |
AKNNEGZIBPJZJG-ZWKOTPCHSA-N |
異性体SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
| 6035-40-1 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


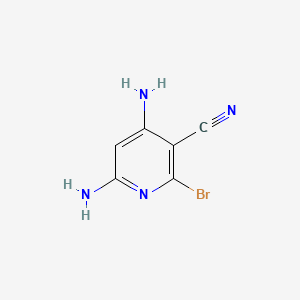
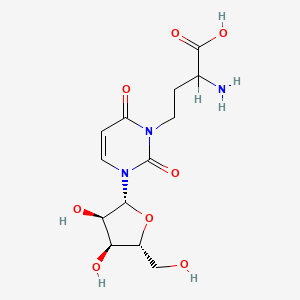
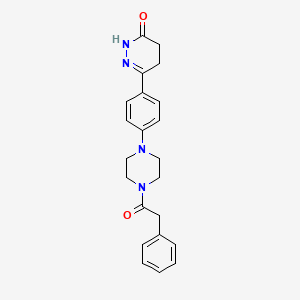
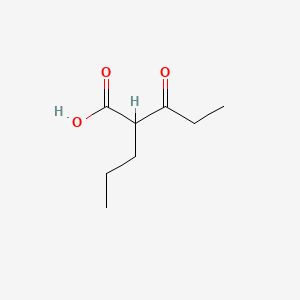
![2-[(2S,3R,4R,5S,6R)-3-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-5-methyloxan-2-yl]acetic acid](/img/structure/B1195338.png)
![12-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B1195340.png)
